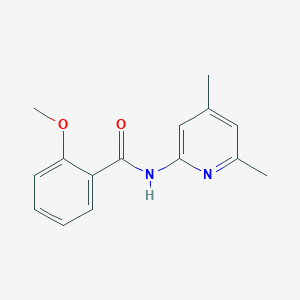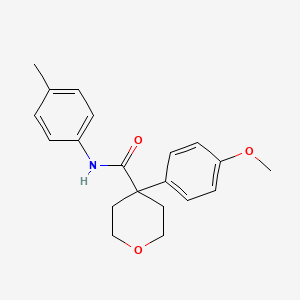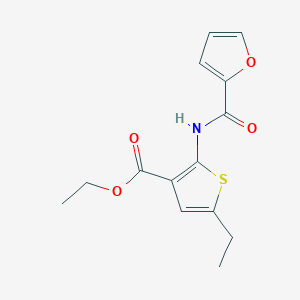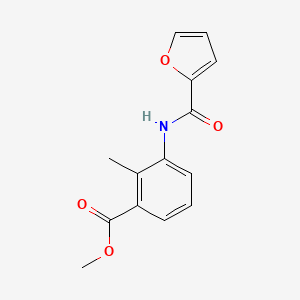
N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyridinyl)-2-methoxybenzamide, commonly known as DMBA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biotechnology. DMBA belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of DMBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DMBA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. DMBA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
DMBA has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMBA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMBA has been found to inhibit the growth of fungal cells by disrupting their cell membranes.
実験室実験の利点と制限
One of the main advantages of using DMBA in lab experiments is its wide range of biological activities. DMBA has been found to exhibit antitumor, anti-inflammatory, and antifungal properties, making it a versatile compound for research. However, one of the limitations of using DMBA in lab experiments is its potential toxicity. DMBA has been found to exhibit cytotoxic effects on some cell types, and caution should be exercised when handling and using this compound.
将来の方向性
There are several future directions for DMBA research. One area of interest is the development of DMBA-based drugs for the treatment of cancer and other diseases. DMBA has been found to exhibit potent antitumor activity, and further research may lead to the development of more effective cancer treatments. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of DMBA. Understanding these mechanisms may lead to the development of more targeted and effective therapies. Additionally, the development of new synthesis methods for DMBA may lead to the production of more efficient and cost-effective compounds for research.
合成法
DMBA can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-aminopyridine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMBA as a white crystalline solid with a melting point of approximately 177-179°C. Other methods of synthesis have also been reported in the literature.
科学的研究の応用
DMBA has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. DMBA has been investigated for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and fungal infections.
特性
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-11(2)16-14(9-10)17-15(18)12-6-4-5-7-13(12)19-3/h4-9H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLCIODUBQYODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)

![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)